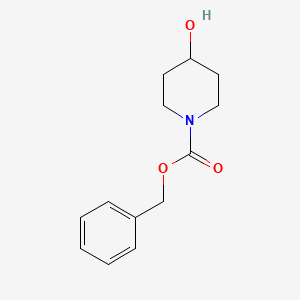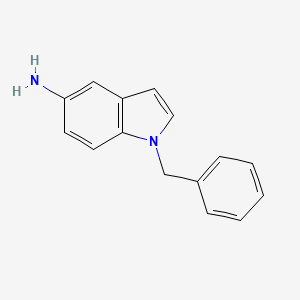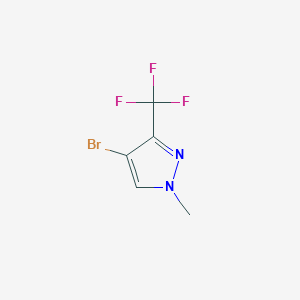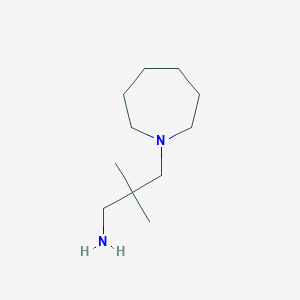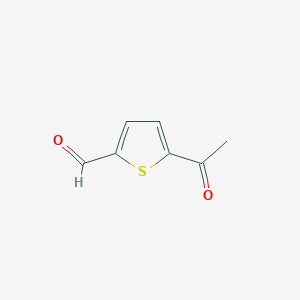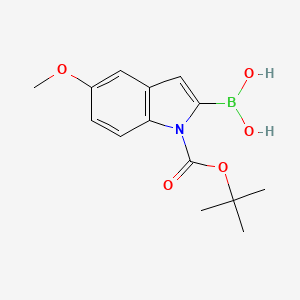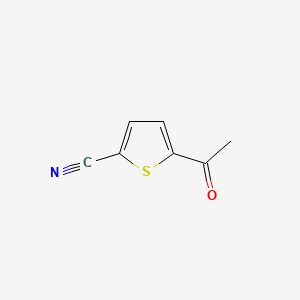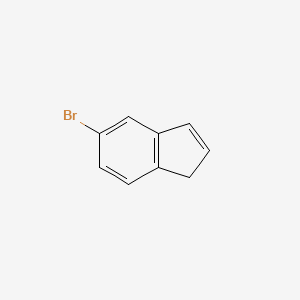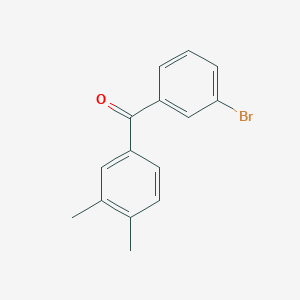
2-bromo-N-(2,5-dimethylphenyl)acetamide
Vue d'ensemble
Description
2-Bromo-N-(2,5-dimethylphenyl)acetamide, also known as 2-bromo-N-acetyl-2,5-dimethylphenylamide, is an organic compound that is used in a variety of scientific applications. It is a white, crystalline solid with a melting point of 93-94°C. This compound is a versatile compound that has been used in synthesis, biochemistry, and physiological research.
Applications De Recherche Scientifique
Metabolism and Identification
- Analysis of Urine Metabolites : Studies have investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, in humans and rats. Key metabolites identified include 4-bromo-2,5-dimethoxyphenylacetic acid and N-(4-bromo-2-methoxy-5-hydroxyphenylethyl)acetamide, indicating species-specific differences in metabolism (Kanamori et al., 2013); (Kanamori et al., 2002).
Chemical Synthesis and Structure
Synthesis of Atropisomers : A study focused on the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, an analogous compound, highlighting its potential in organic chemistry and pharmacology (Skladchikov et al., 2013).
Antimicrobial and Hemolytic Activity : Research into 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which include structures similar to 2-bromo-N-(2,5-dimethylphenyl)acetamide, revealed significant antimicrobial activities, suggesting potential applications in antimicrobial drug development (Gul et al., 2017).
Pharmacology and Medicinal Chemistry
- Synthesis and Biodistribution of PET Ligands : A study on N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide, related to this compound, shows its application in positron emission tomography (PET) ligand development for investigating neurokinin(1) receptors (Mey et al., 2005).
Molecular and Electronic Studies
- Molecular and Electronic Analysis : An analysis of 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide (DEAL), a compound structurally similar to this compound, was conducted to understand its bioactivity and electronic properties, which could inform applications in bioactive molecule development (Anban et al., 2017).
Biological Screening and Fingerprint Applications
- Screening for Antibacterial and Antifungal Activity : Research on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, related to the compound , has revealed potential applications in antibacterial, antifungal, and fingerprint detection, indicating broad utility in both medical and forensic sciences (Khan et al., 2019).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-bromo-N-(2,5-dimethylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. This interaction can affect the activity of enzymes that are sensitive to such modifications. Additionally, this compound can form hydrogen bonds with proteins, potentially altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it may inhibit or activate specific kinases, thereby altering phosphorylation events that are crucial for signal transduction. Furthermore, this compound can impact gene expression by interacting with transcription factors or modifying chromatin structure .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. The bromine atom in the compound can participate in halogen bonding, which can stabilize or destabilize protein structures. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, where it is converted into metabolites through enzymatic reactions. These metabolites may retain biological activity or be further processed for excretion. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific compartments. The distribution of this compound can influence its localization and accumulation, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or transcription factors, or it may be targeted to the mitochondria to influence cellular metabolism. The subcellular localization of this compound can determine its specific effects on cellular processes .
Propriétés
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPBJTDZFCNXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392269 | |
| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-88-3 | |
| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


